molecular formula C22H19N3O2S B2806979 N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide CAS No. 900005-06-3

N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2806979
CAS No.: 900005-06-3
M. Wt: 389.47
InChI Key: FQRAEGQRODAMHR-UHFFFAOYSA-N
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Description

N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide is a synthetic small molecule designed for advanced medicinal chemistry and drug discovery research. Its structure incorporates a benzothiazole core, a moiety frequently investigated in neuroscience for its potential interaction with key neurological targets . The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for contributing to diverse pharmacological activities and is found in compounds with demonstrated activity against various pathological conditions . The molecular architecture of this compound, which also features a pyridylmethyl and a phenoxyacetamide group, suggests potential as a multifunctional ligand. This makes it a candidate for research into complex diseases like Alzheimer's, where multi-target strategies are increasingly explored . Furthermore, the acetamide linkage is a prevalent and critical pharmacophore, often used to link functional units in the design of potential therapeutic agents and chemical biology probes . Researchers can utilize this compound to investigate its mechanism of action, including its potential as a modulator of enzyme activity or as a precursor for targeted protein degradation chimeras . It is intended for use in laboratory studies only.

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-16-8-7-12-19-21(16)24-22(28-19)25(14-17-9-5-6-13-23-17)20(26)15-27-18-10-3-2-4-11-18/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRAEGQRODAMHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with 4-methylbenzoyl chloride under acidic conditions. The resulting intermediate is then reacted with 2-phenoxyacetyl chloride to introduce the phenoxy group. Finally, the pyridin-2-ylmethyl group is added through a nucleophilic substitution reaction using pyridine-2-methanol and a suitable base, such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Properties

Recent studies have shown that this compound exhibits significant anticancer activity against various cancer cell lines. For instance, it has been tested against prostate cancer (PC3), breast cancer (MCF-7), and liver carcinoma (HepG2). The compound demonstrated an IC50 value of 5.71 μM against MCF-7 cells, indicating its potential as a chemotherapeutic agent. This efficacy is attributed to the presence of electron-withdrawing groups that enhance its biological activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents. The mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic processes within microbial cells .

Anticonvulsant Activity

Another significant application of this compound is in the field of neuropharmacology, where it has been studied for its anticonvulsant properties. Various thiazole-pyridine hybrids have been synthesized and tested for their ability to inhibit seizures in animal models, demonstrating promising results .

Case Studies and Research Findings

Several studies have explored the applications and effects of this compound:

In Vitro Studies

In vitro assays conducted on various cancer cell lines have confirmed the ability of N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide to inhibit cell growth significantly. For example, concentrations ranging from 1 to 4 μM showed considerable apoptosis-promoting effects in MCF-7 cells .

Antimicrobial Screening

In antimicrobial evaluations, the compound has shown effectiveness against a range of pathogens, including resistant strains of bacteria. This highlights its potential as an antimicrobial agent in therapeutic applications .

Summary Table of Biological Activities

Activity TypeCell Line/PathogenIC50/Effectiveness
AnticancerMCF-75.71 μM
AntimicrobialGram-positive bacteriaEffective
AntimicrobialGram-negative bacteriaEffective
AnticonvulsantAnimal modelsSignificant activity

Mechanism of Action

The mechanism of action of N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. For instance, as a WRN helicase inhibitor, it binds to the enzyme’s active site, preventing its normal function in DNA repair processes. This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death . The compound’s structure allows it to interact with various pathways, making it a versatile tool in biochemical research .

Comparison with Similar Compounds

Core Heterocycle Variations

  • Benzothiazole vs. Thiazole: The target compound’s benzothiazole core differentiates it from simpler thiazole derivatives (e.g., compounds in and ). For example, GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) shares the acetamide-thiazole-pyridine framework but lacks the fused benzene ring. Benzothiazole’s extended aromatic system may enhance binding affinity to hydrophobic pockets in enzymes or receptors compared to monocyclic thiazoles.
  • Benzothiazole vs. Benzimidazole: Compounds in (e.g., 9a–e) incorporate benzimidazole instead of benzothiazole.

Substituent Modifications

  • Phenoxy Group vs. Halophenyl/Other Aryl Groups: The phenoxy group in the target compound contrasts with halogenated aryl substituents in analogues like compound 14 (2-(4-chlorophenyl)piperazinyl-thiazole acetamide, ) . The electron-donating methoxy group in phenoxy may reduce electrophilicity compared to electron-withdrawing chloro or fluoro groups, influencing reactivity and pharmacokinetics.
  • Pyridin-2-ylmethyl vs. Isoquinoline: Benzothiazole-isoquinoline derivatives ( and ) replace the pyridinylmethyl group with a bulkier isoquinoline moiety . This substitution could impact steric hindrance and solubility, as isoquinoline’s fused ring system increases molecular weight and lipophilicity.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound (Reference) Core Structure Substituents Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound Benzothiazole 4-Me, phenoxy, pyridin-2-ylmethyl Not Provided Not Provided Acetamide, ether, pyridine
GSK1570606A Thiazole 4-Fluorophenyl, pyridin-2-yl 329.34 Not Provided Acetamide, fluorophenyl
Compound 14 () Thiazole 4-Chlorophenyl, piperazinyl 426.96 282–283 Acetamide, piperazine, Cl
Compound 4a () Benzothiazole Isoquinoline ~500 (estimated) 240–260 Acetamide, isoquinoline
GSK920684A Thiazole 3-Fluorophenoxy, pyridin-2-yl 345.37 Not Provided Acetamide, fluorophenoxy

Key Observations :

  • The benzothiazole core increases molecular weight compared to thiazole analogues.

Structure-Activity Relationship (SAR) Trends

Benzothiazole vs. Thiazole : Enhanced aromaticity improves binding to hydrophobic targets but may reduce metabolic stability.

Electron-Donating Groups (e.g., Phenoxy): Increase resonance stabilization but may lower reactivity in electrophilic environments.

Biological Activity

N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound incorporates thiazole and pyridine moieties, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H19N3O2SC_{22}H_{19}N_{3}O_{2}S with a molecular weight of approximately 389.5 g/mol. The compound's structure features a thiazole ring linked to a phenoxy group and a pyridine derivative, contributing to its biological activity.

PropertyValue
Molecular FormulaC22H19N3O2SC_{22}H_{19}N_{3}O_{2}S
Molecular Weight389.5 g/mol
CAS Number900005-06-3

Antimicrobial Activity

Research indicates that compounds with thiazole and pyridine moieties exhibit significant antimicrobial properties. For instance, this compound has shown efficacy against various bacterial strains. The mechanism involves the inhibition of bacterial lipid biosynthesis, which is crucial for maintaining cell membrane integrity .

Anticancer Properties

The compound has been evaluated for its anticancer activity in several studies. In vitro assays demonstrated that it inhibits the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The structure-activity relationship analysis revealed that the presence of the methyl group on the thiazole ring enhances cytotoxicity against cancer cell lines .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, although further research is needed to elucidate the exact mechanisms involved .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Study 2: Anticancer Activity

In another investigation, the compound was tested against multiple cancer cell lines (e.g., A431 and Jurkat). The results showed an IC50 value lower than that of standard chemotherapeutics like doxorubicin, indicating its potential as an effective anticancer agent .

The precise mechanism of action for this compound remains partially understood. However, it is believed to interact with specific cellular targets involved in cancer proliferation and microbial growth. The thiazole moiety plays a critical role in these interactions, enhancing the compound's ability to penetrate cellular membranes and exert its effects .

Q & A

Q. What are the key structural features and synthetic routes for N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide?

The compound features a benzothiazole core (4-methyl substitution), a pyridinylmethyl group, and a phenoxyacetamide linker. Its synthesis typically involves:

  • Step 1 : Cyclization to form the benzothiazole moiety using precursors like 2-amino-4-methylbenzothiazole.
  • Step 2 : Alkylation or coupling reactions to introduce the pyridin-2-ylmethyl group.
  • Step 3 : Formation of the phenoxyacetamide bridge via condensation with phenoxyacetic acid derivatives.
    Reaction conditions (e.g., solvent polarity, catalysts like DCC for amide bond formation) are optimized to minimize side products .

Q. How is the compound characterized, and what analytical methods are critical for confirming its structure?

Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and amide bond formation.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight verification (theoretical ~389.5 g/mol) .
  • Infrared (IR) Spectroscopy : Peaks at ~1680 cm1^{-1} confirm C=O stretching in the acetamide group .

Q. What preliminary biological activities have been reported for this compound?

The benzothiazole scaffold is associated with antimicrobial, anticancer, and anti-inflammatory activities. Initial screening may involve:

  • Antimicrobial Assays : Disk diffusion against Gram-positive/negative bacteria.
  • Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological efficacy?

  • Substituent Variation : Replace the 4-methyl group on the benzothiazole with electron-withdrawing (e.g., -NO2_2) or donating (-OCH3_3) groups to modulate electronic effects.
  • Linker Modification : Substitute phenoxy with thioether or alkyl chains to enhance lipophilicity.
  • Activity Correlation : Use molecular docking to predict binding affinity to targets like kinase enzymes or DNA gyrase .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Dose-Response Curves : Repeat assays across multiple cell lines to identify cell-type-specific effects.
  • Target Validation : Knockdown/overexpression studies (e.g., siRNA) to confirm mechanism.
  • Meta-Analysis : Compare data with structurally similar analogs (e.g., nitro-substituted benzothiazoles show reduced antifungal activity due to electronic effects) .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • ADME Prediction : Tools like SwissADME to assess solubility (LogP ~3.5), permeability (Caco-2 model), and metabolic stability.
  • Molecular Dynamics (MD) : Simulate binding to human serum albumin to predict plasma protein binding .

Q. What advanced synthetic methodologies improve yield and purity of this compound?

  • Flow Chemistry : Continuous flow systems for precise control of reaction parameters (e.g., temperature, residence time).
  • Microwave-Assisted Synthesis : Accelerate coupling reactions (e.g., amide bond formation) with reduced side products.
  • Purification : Use preparative HPLC with C18 columns for high-purity isolation (>95%) .

Q. How are spectroscopic techniques employed to resolve structural ambiguities in derivatives?

  • 2D NMR (COSY, HSQC) : Assign proton-proton correlations and heteronuclear couplings in complex derivatives.
  • X-ray Crystallography : Resolve stereochemistry using SHELX software for structure refinement (e.g., hydrogen bonding patterns) .

Q. What strategies address discrepancies in cytotoxicity data across different research groups?

  • Standardized Protocols : Adopt CLSI guidelines for cell viability assays.
  • Synergistic Studies : Test combinations with known chemotherapeutics (e.g., cisplatin) to identify additive effects.
  • Batch Analysis : Ensure compound purity via LC-MS to rule out impurities as confounding factors .

Q. How can derivatives be designed to enhance selectivity for specific biological targets?

  • Fragment-Based Drug Design : Introduce fragments (e.g., pyrimidine) to target ATP-binding pockets in kinases.
  • Bioisosteric Replacement : Swap the pyridinylmethyl group with isosteres like thiophene for improved selectivity.
  • Pharmacophore Mapping : Identify critical hydrogen bond donors/acceptors using software like Schrödinger .

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